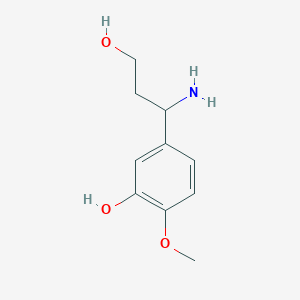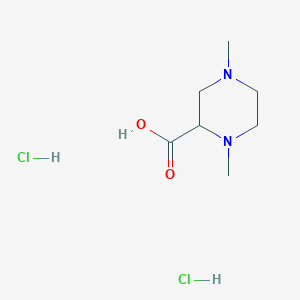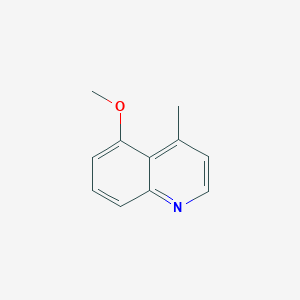
间甲酚-D3 (甲基-D3)
描述
M-Cresol-D3, also known as Methyl-D3, is a deuterium-labeled derivative of M-Cresol. It is an organic compound with the formula CH3C6H4(OH) . It is a colorless, viscous liquid that is used as an intermediate in the production of other chemicals . It is a derivative of phenol and is an isomer of p-cresol and o-cresol .
Synthesis Analysis
The synthesis of M-Cresol-D3 (Methyl-D3) involves a reaction with 1-methoxy-3-(2H3)methylbenzene and BBr3 (boron tribromide) in dichloromethane at -60 °C . The resulting solution is stirred for 2 hours at 0 °C. The reaction is then quenched by the addition of water/ice .
Molecular Structure Analysis
The molecular formula of M-Cresol-D3 (Methyl-D3) is CD3C6H4OH . The molecular weight is 111.16 g/mol.
Chemical Reactions Analysis
M-Cresol, the non-deuterated form of M-Cresol-D3, is a precursor to numerous compounds. Important applications include pesticides such as fenitrothion and fenthion, synthetic vitamin E by methylation to give 2,3,6-trimethylphenol, antiseptics, such as amylmetacresol, and as a solvent for polymers .
Physical And Chemical Properties Analysis
M-Cresol-D3 (Methyl-D3) is a colorless to yellowish liquid . It is sensitive to air, light, and heat, and is also hygroscopic . It can react vigorously with strong oxidizers and strong bases . It reacts violently with nitric acid, oleum, chlorosulfonic acid, metals, and strong acids .
科学研究应用
生物技术产品和工艺工程
间甲酚-D3 (甲基-D3) 已被用于间甲酚的生物技术生产。在一项研究中,构建了一个平台用于在经过修饰的真菌曲霉菌 FGSC 编号 A1145∆ST∆EM 中过量生产间甲酚。 间甲酚的滴度通过补料分批培养达到 2.03 g/L .
微生物细胞工厂
底盘细胞 A. nidulans A1145∆ST∆EM 被证明比酵母具有更好的对间甲酚的耐受性,因为它可以在含有高达 2.5 g/L 间甲酚的液体培养基中生长 。 这表明 A. nidulans 具有巨大的潜力,可以进一步改造用于工业化生产间甲酚 .
分析应用
间甲酚-D3 (甲基-D3) 的氘代性质使其成为分析技术(如质谱法和核磁共振 (NMR) 光谱法)中一种有价值的工具 。 研究人员可以利用该化合物的独特同位素特征,更深入地了解复杂的化学体系和反应机理 .
药物生产
间甲酚是精细化学工业中最重要的一种香料和平台材料,已被广泛应用于药物生产 .
农药生产
香料和染料生产
安全和危害
M-Cresol-D3 (Methyl-D3) should be handled with care. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Do not ingest. Do not breathe vapors or spray mist . Handle in accordance with good industrial hygiene and safety practice .
Relevant Papers
The relevant papers retrieved include a study on the bioconversion of wastewater-derived cresols to methyl muconic acids for use as polymer building blocks and plasticizers . Another paper discusses the production of 3-methylphenol (3-MP) in the yeast Saccharomyces cerevisiae .
作用机制
Target of Action
M-Cresol-D3 (methyl-D3) is a derivative of M-Cresol, an organic compound that primarily targets Insulin in humans . Insulin is a hormone that plays a crucial role in regulating blood glucose levels.
Mode of Action
It is known that m-cresol, the parent compound, interacts with its target, insulin, in a yet unspecified manner
Biochemical Pathways
M-Cresol, from which M-Cresol-D3 (methyl-D3) is derived, can be converted into methyl muconic acids via the heterologous aromatic hydroxylase DmpKLMNOP from Pseudomonas putida CF600 This conversion is part of a larger biochemical pathway that involves the degradation of cresols
Pharmacokinetics
The parent compound, m-cresol, has been found to have unspecified absorption, distribution, metabolism, and excretion properties . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
It is known that the parent compound, m-cresol, has antimicrobial properties and is used as a preservative in multi-dose peptide and protein formulations
Action Environment
The action, efficacy, and stability of M-Cresol-D3 (methyl-D3) can be influenced by various environmental factors. For instance, the parent compound, M-Cresol, can be degraded in a variety of environmental conditions, including through chemical treatment methods such as chemical adsorption, photocatalytic degradation, electrocatalytic degradation, and catalytic wet oxidation
生化分析
Biochemical Properties
M-Cresol-D3 (methyl-D3) plays a significant role in biochemical reactions, particularly in the study of metabolic pathways and enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, providing insights into the mechanisms of action and metabolic processes. For example, M-Cresol-D3 is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . These interactions help researchers understand the metabolic fate of m-cresol and its derivatives, as well as the role of cytochrome P450 enzymes in drug metabolism and detoxification.
Cellular Effects
M-Cresol-D3 (methyl-D3) has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that m-cresol can disrupt the lipid bilayer in cell membranes, leading to changes in membrane fluidity and permeability . This disruption can affect cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function. Additionally, m-cresol has been shown to induce cytotoxic effects in certain cell types, highlighting its potential impact on cellular health and viability .
Molecular Mechanism
The molecular mechanism of action of M-Cresol-D3 (methyl-D3) involves its interactions with various biomolecules, including enzymes and proteins. M-Cresol-D3 can bind to cytochrome P450 enzymes, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression and metabolic pathways, ultimately affecting cellular function. Additionally, m-cresol has been shown to interact with membrane lipids, leading to changes in membrane structure and function . These interactions at the molecular level provide insights into the mechanisms by which M-Cresol-D3 exerts its effects on cells and tissues.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of M-Cresol-D3 (methyl-D3) can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that m-cresol can degrade over time, leading to changes in its biochemical properties and effects . Additionally, long-term exposure to m-cresol has been associated with cytotoxic effects and alterations in cellular function . These temporal effects highlight the importance of considering the stability and degradation of M-Cresol-D3 in experimental designs and interpretations.
Dosage Effects in Animal Models
The effects of M-Cresol-D3 (methyl-D3) can vary with different dosages in animal models. Studies have shown that m-cresol exhibits dose-dependent effects, with higher doses leading to increased toxicity and adverse effects . For example, high doses of m-cresol have been associated with cytotoxicity and tissue damage in animal models . These findings underscore the importance of carefully considering dosage levels in experimental studies to avoid potential toxic effects and ensure accurate interpretations of results.
Metabolic Pathways
M-Cresol-D3 (methyl-D3) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the metabolism of m-cresol, leading to the formation of various metabolites . These metabolic pathways can affect metabolic flux and metabolite levels, providing insights into the biochemical processes underlying m-cresol metabolism. Understanding these pathways is essential for elucidating the metabolic fate of M-Cresol-D3 and its potential impact on cellular function.
Transport and Distribution
The transport and distribution of M-Cresol-D3 (methyl-D3) within cells and tissues involve interactions with transporters and binding proteins. For example, m-cresol can be transported across cell membranes via specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins can influence the distribution of m-cresol within tissues, impacting its bioavailability and effects on cellular function . These transport and distribution mechanisms are critical for understanding the overall impact of M-Cresol-D3 on cells and tissues.
Subcellular Localization
The subcellular localization of M-Cresol-D3 (methyl-D3) can affect its activity and function within cells. Studies have shown that m-cresol can localize to specific cellular compartments, such as the cell membrane and cytoplasm . This localization can be influenced by targeting signals and post-translational modifications that direct M-Cresol-D3 to specific organelles or compartments . Understanding the subcellular localization of M-Cresol-D3 is essential for elucidating its mechanisms of action and potential effects on cellular function.
属性
IUPAC Name |
3-(trideuteriomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSSMJSEOOYNOY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine](/img/structure/B1418729.png)
